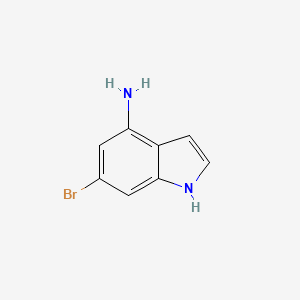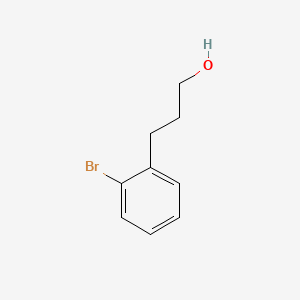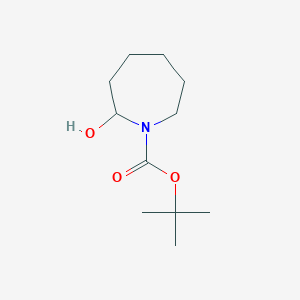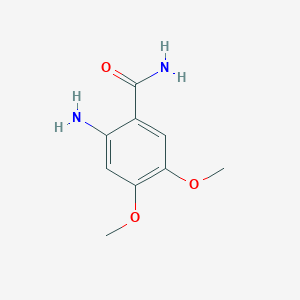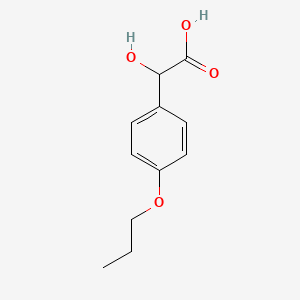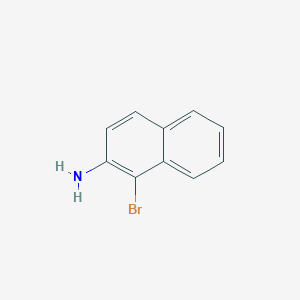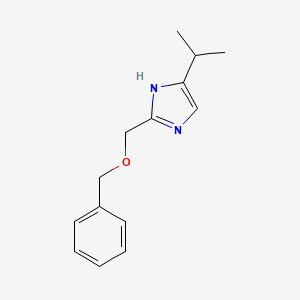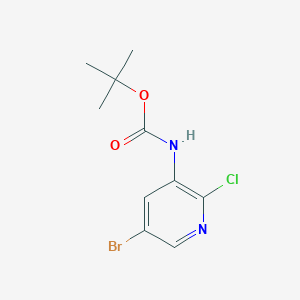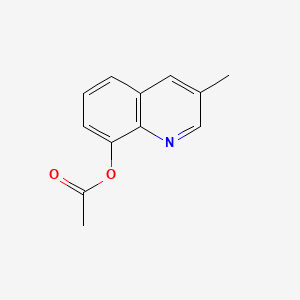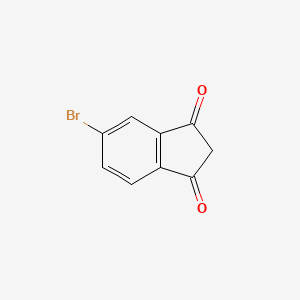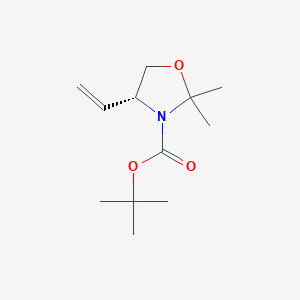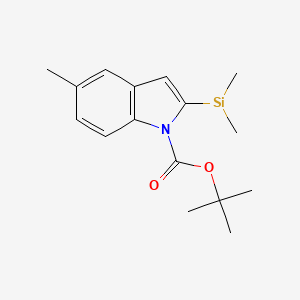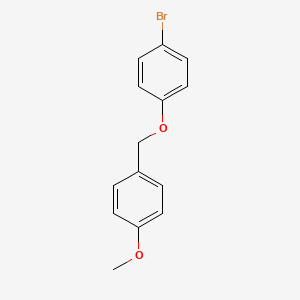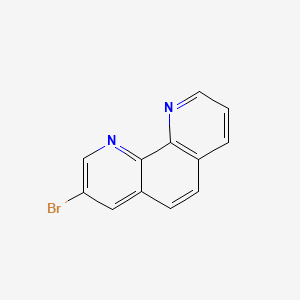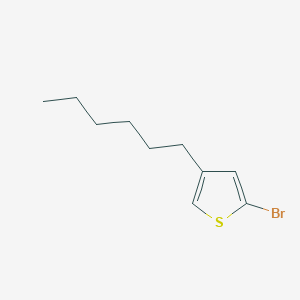
2-Bromo-4-hexylthiophene
Übersicht
Beschreibung
2-Bromo-4-hexylthiophene is an organobromine compound with the molecular formula C10H15BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a hexyl group at the fourth position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
2-Bromo-4-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers . These polymers are the primary targets of the compound and play a crucial role in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mode of Action
The compound interacts with its targets through a process known as Grignard metathesis (GRIM) polymerization . This interaction results in the formation of bromo terminate polymers .
Biochemical Pathways
The affected pathway is the polymerization process, specifically the GRIM polymerization . The downstream effects include the formation of conductive polymers that are used in the fabrication of OFETs and OPVs .
Result of Action
The molecular effect of the action of this compound is the formation of bromo terminate polymers . On a cellular level, these polymers can be used to construct OFETs and OPVs, which are key components in many electronic devices .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure under which the polymerization process occurs, the presence of other reactants, and the specific conditions of the reaction environment. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that low temperatures may be necessary for its stability.
Biochemische Analyse
Biochemical Properties
2-Bromo-4-hexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of conjugated polymers used in organic electronics. It interacts with various enzymes and proteins, facilitating the formation of polymeric structures. The compound’s bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis. The interactions between this compound and biomolecules are primarily based on its ability to undergo electrophilic substitution reactions, which are crucial for the formation of complex organic structures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For instance, the compound can alter the expression of genes related to oxidative stress and inflammation, leading to changes in cellular metabolism and function . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress in cells . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding the metabolic pathways of this compound is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall impact on cellular function and metabolism . Studying the transport and distribution mechanisms of this compound can provide insights into its bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it can interact with biomolecules and influence their activity . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hexylthiophene typically involves the bromination of 4-hexylthiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds. .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like magnesium (for Grignard reagents) and lithium (for organolithium reagents) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are employed along with bases like potassium carbonate. .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Coupling Products: The major products are often biaryl compounds or conjugated polymers, which are valuable in electronic and optoelectronic applications
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-hexylthiophene has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
- 3-Hexylthiophene
Comparison:
- 2-Bromo-3-hexylthiophene: Similar to 2-Bromo-4-hexylthiophene but with the bromine atom at the third position. This positional isomer exhibits different reactivity and electronic properties .
- 2,5-Dibromo-3-hexylthiophene: Contains two bromine atoms, making it more reactive in cross-coupling reactions. It is often used in the synthesis of more complex conjugated polymers .
- 3-Hexylthiophene: Lacks the bromine atom, making it less reactive in substitution and coupling reactions. it is a key monomer in the synthesis of poly(3-hexylthiophene), a widely studied conjugated polymer .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of tailored conjugated polymers and advanced materials for electronic applications .
Eigenschaften
IUPAC Name |
2-bromo-4-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXKKFNSZQNRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448244 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210705-84-3 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210705-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 2-bromo-4-hexylthiophene affect the polymerization of 3-hexylthiophene?
A: this compound acts as an unwanted monomer during the polymerization of 3-hexylthiophene. While it can be incorporated into the growing polymer chain, its presence leads to two main consequences [, ]:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


